molecular formula C12H26O2 B12543424 Decane, 1-(methoxymethoxy)- CAS No. 143741-87-1

Decane, 1-(methoxymethoxy)-

Cat. No.: B12543424
CAS No.: 143741-87-1
M. Wt: 202.33 g/mol
InChI Key: BRZBSDKACWCZFT-UHFFFAOYSA-N
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Description

Decane, 1-(methoxymethoxy)- is a branched ether derivative of decane (C₁₀H₂₂) featuring a methoxymethoxy (-OCH₂OCH₃) functional group at the terminal carbon. This compound belongs to a class of alkyl ethers where two ether oxygen atoms are separated by a methylene bridge.

Theoretical Molecular Formula: For Decane, 1-(methoxymethoxy)-, the molecular formula is extrapolated as C₁₂H₂₆O₂ (decane backbone + methoxymethoxy group). This aligns with analogous compounds like Hexane, 1-(methoxymethoxy)- (C₈H₁₈O₂) and Nonane, 1-(methoxymethoxy)- (C₁₁H₂₂O₂) .

Properties

CAS No.

143741-87-1

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

1-(methoxymethoxy)decane

InChI

InChI=1S/C12H26O2/c1-3-4-5-6-7-8-9-10-11-14-12-13-2/h3-12H2,1-2H3

InChI Key

BRZBSDKACWCZFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decane, 1-(methoxymethoxy)- typically involves the reaction of decane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl chloride. The general reaction scheme is as follows:

Decane+Methoxymethyl chlorideNaHDecane, 1-(methoxymethoxy)-+NaCl\text{Decane} + \text{Methoxymethyl chloride} \xrightarrow{\text{NaH}} \text{Decane, 1-(methoxymethoxy)-} + \text{NaCl} Decane+Methoxymethyl chlorideNaH​Decane, 1-(methoxymethoxy)-+NaCl

Industrial Production Methods: Industrial production of Decane, 1-(methoxymethoxy)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Decane, 1-(methoxymethoxy)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of Decane, 1-(methoxymethoxy)- can lead to the formation of decane and methanol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles such as amines and thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Halides, amines, thiols

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Decane, methanol

    Substitution: Various substituted decane derivatives

Scientific Research Applications

Chemistry: Decane, 1-(methoxymethoxy)- is used as a solvent and reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Biology: In biological research, Decane, 1-(methoxymethoxy)- is used as a model compound to study the behavior of ethers in biological systems. It is also used in the development of new pharmaceuticals and bioactive compounds.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs and therapeutic agents. Its chemical properties make it suitable for modifying the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients.

Industry: In the industrial sector, Decane, 1-(methoxymethoxy)- is used in the production of specialty chemicals, lubricants, and surfactants. Its stability and reactivity make it an important component in various industrial processes.

Mechanism of Action

The mechanism of action of Decane, 1-(methoxymethoxy)- involves its interaction with molecular targets through its ether functional group. The methoxymethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action include:

    Hydrogen Bonding: Interaction with hydrogen bond donors and acceptors.

    Van der Waals Interactions: Non-covalent interactions with other molecules.

    Nucleophilic Substitution: Reaction with nucleophiles to form substituted products.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Decane, 1-(methoxymethoxy)- with its analogues:

Compound Molecular Formula Molecular Weight CAS Number Detected Concentration (if applicable) Key Applications/Context
Hexane, 1-(methoxymethoxy)- C₈H₁₈O₂ 146.23 66675-06-7 N/A Synthetic intermediate; reference yield: 90%
Nonane, 1-(methoxymethoxy)- C₁₁H₂₂O₂ 186.29 (calc.) 79137-09-0 N/A Research chemical
Dodecane, 1-(methoxymethoxy)- C₁₄H₂₈O₂ 228.37 (calc.) Not specified 65 µg/L (Sample 4 in firefighting foam) Environmental contaminant
1-Methoxydecane C₁₁H₂₄O 172.31 7289-52-3 N/A Pharmaceutical impurity
1-Methoxyoctadecane C₁₉H₄₀O 284.52 6838-81-9 N/A Laboratory chemical

Key Observations :

  • Chain Length Impact : Longer alkyl chains (e.g., dodecane vs. hexane derivatives) increase molecular weight and hydrophobicity, affecting solubility and environmental persistence. Dodecane, 1-(methoxymethoxy)- was detected in firefighting foam at 65 µg/L, suggesting moderate environmental mobility .
  • Functional Group Reactivity: The methoxymethoxy group introduces dual ether linkages, enhancing polarity compared to mono-ether derivatives like 1-Methoxydecane .

Stability and Reactivity

  • Methoxymethoxy Group Stability : Compounds with this group, such as Dodecane, 1-(methoxymethoxy)-, may exhibit hydrolytic sensitivity under acidic or alkaline conditions due to the labile ether bonds . In contrast, 1-Methoxydecane (a single ether) is more stable, as evidenced by its use in pharmaceutical contexts .
  • Thermal Behavior : Higher molecular weight derivatives (e.g., 1-Methoxyoctadecane) likely have elevated melting points (>25°C) and boiling points compared to shorter-chain analogues .

Q & A

Basic: What synthetic methodologies are appropriate for synthesizing Decane, 1-(methoxymethoxy)-, and how can reaction conditions be optimized?

Methodological Answer:
The methoxymethoxy (-OCH2OCH3) functional group can be introduced via etherification or protection/deprotection strategies. A plausible route involves:

Williamson Ether Synthesis : React 1-decanol with methoxymethyl chloride (CH3OCH2Cl) in the presence of a strong base (e.g., NaH) in anhydrous THF. Monitor reaction progress via TLC or GC-MS.

Optimization Considerations :

  • Temperature control (40–60°C) to balance reactivity and side-product formation.
  • Solvent polarity (e.g., THF vs. DMF) to influence reaction kinetics.
  • Use of molecular sieves to remove water and prevent hydrolysis of the methoxymethyl group.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Evidence from related methoxymethoxy-containing intermediates (e.g., in flavonoid synthesis) highlights the importance of steric hindrance and hydrogen bonding in stabilizing intermediates .

Basic: What analytical techniques are most effective for characterizing Decane, 1-(methoxymethoxy)-, and how should data interpretation be approached?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for methoxymethoxy signals as two singlets (δ 3.3–3.5 ppm for -OCH3 and δ 4.6–4.8 ppm for -OCH2O-).
    • ¹³C NMR : Confirm ether linkages (C-O peaks at 70–90 ppm).
  • Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion detection (expected m/z ~216 for C12H26O2).
  • X-ray Diffraction (XRD) : For crystalline derivatives, refine unit cell parameters (e.g., monoclinic symmetry, space group P21) and analyze hydrogen-bonding networks to confirm stereoelectronic effects .

Data Interpretation Tip : Cross-validate with computational tools (e.g., Gaussian for DFT calculations) to predict spectral patterns and resolve ambiguities.

Basic: What safety protocols are critical when handling Decane, 1-(methoxymethoxy)- in laboratory settings?

Methodological Answer:

  • PPE Requirements :
    • Eye/face protection: Safety glasses + face shield (tested to EN 166 standards).
    • Gloves: Nitrile or neoprene, inspected for integrity before use .
  • Exposure Control :
    • Use fume hoods for synthesis and handling.
    • Avoid static discharge (ground equipment) due to flammability risks .
  • Emergency Measures :
    • Skin contact: Wash with soap/water; consult a physician if irritation persists.
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

Advanced: How can conflicting analytical data (e.g., quantification discrepancies in environmental samples) be resolved?

Methodological Answer:
In environmental analyses (e.g., firefighting foam samples), discrepancies may arise due to:

  • Matrix Effects : Co-eluting compounds (e.g., PFAS) can interfere with GC-MS or LC-MS quantification. Mitigate via:
    • Sample Pre-treatment : Solid-phase extraction (SPE) with C18 cartridges to isolate non-polar compounds .
    • Internal Standards : Use deuterated analogs (e.g., D27-Decane) for calibration.
  • Detection Limits : In one study, concentrations ranged from 57–320 µg/L, with Decane, 1-(methoxymethoxy)- detected at 65 µg/L (Sample 4) . Validate using multiple detectors (e.g., FID and MS in parallel).

Advanced: What computational strategies can predict thermodynamic properties of Decane, 1-(methoxymethoxy)- when experimental data is limited?

Methodological Answer:

  • Group Contribution Methods : Estimate properties (e.g., vapor pressure, solubility) using fragment-based approaches (e.g., UNIFAC).
  • Molecular Dynamics (MD) Simulations : Model solvation behavior in hydrophobic matrices (e.g., lipid bilayers) using GROMACS or AMBER.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the methoxymethoxy group to assess oxidative stability .

Case Study : Adsorption studies of n-decane on molecular sieves used sequential experimental design to optimize parameter estimation; similar workflows can be adapted .

Advanced: How do stereochemical and conformational factors influence the reactivity of Decane, 1-(methoxymethoxy)- in catalytic systems?

Methodological Answer:

  • Conformational Analysis :
    • The methoxymethoxy group adopts a gauche conformation due to steric hindrance between oxygen lone pairs and adjacent methylene groups.
    • XRD data from related compounds show dihedral angles of 5.1–21.4° between aromatic rings, suggesting flexibility in ether-linked systems .
  • Catalytic Implications :
    • In hydrogenation reactions, steric bulk near the ether oxygen can slow catalyst access.
    • Use bulky ligands (e.g., P(t-Bu)3) to modulate selectivity in cross-coupling reactions.

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